molecular formula C16H18ClN3O3S B12126627 3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone

3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone

Katalognummer: B12126627
Molekulargewicht: 367.9 g/mol
InChI-Schlüssel: FUAPYBSJJXENNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone is a complex organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a chloro group at position 4, and a pyrrolidinylsulfonyl group attached to a phenyl ketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3,5-dimethylpyrazole and 4-chloro-3,5-dimethyl-1H-pyrazole . These compounds share structural similarities but differ in their functional groups and substitution patterns.

Uniqueness

The uniqueness of 3,5-Dimethylpyrazolyl 4-chloro-3-(pyrrolidinylsulfonyl)phenyl ketone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H18ClN3O3S

Molekulargewicht

367.9 g/mol

IUPAC-Name

(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C16H18ClN3O3S/c1-11-9-12(2)20(18-11)16(21)13-5-6-14(17)15(10-13)24(22,23)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI-Schlüssel

FUAPYBSJJXENNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.